molecular formula C10H12ClN3O2 B7887295 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

Cat. No.: B7887295
M. Wt: 241.67 g/mol
InChI Key: WZSLQXQKCGOYQO-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the chloropyrimidine ring followed by its attachment to the piperidine carboxylic acid. One common synthetic route involves the reaction of 2-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a chloropyrimidine moiety and a piperidine ring, which are known to contribute to various biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : Research suggests that it may have anticancer effects, potentially through the inhibition of specific cellular pathways involved in cancer proliferation.
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown significant inhibition of COX-2 activity .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX or other kinases involved in signal transduction pathways related to inflammation and cancer .
  • Receptor Modulation : It could also act on various receptors, influencing cellular responses associated with growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits antimicrobial properties
AnticancerPotential anticancer effects
Anti-inflammatoryInhibits COX-2 enzyme activity

Case Study: Anticancer Activity

In a study examining the anticancer potential of various piperidine derivatives, this compound was found to significantly reduce cell viability in cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer.

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that this compound effectively suppressed the production of pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit COX enzymes, suggesting a mechanism similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acidDifferent position of chlorineSimilar antimicrobial effects
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acidCarboxylic group at different positionVarying anticancer activity

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-5-4-8(13-10)14-6-2-1-3-7(14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSLQXQKCGOYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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